furan-2-sulfonic acid
Overview
Description
2-Furansulfonic acid, also known as Furan-2-sulfonic acid or furan-2-sulphonic acid, is a chemical compound with the molecular formula C4H4O4S . It has an average mass of 148.137 Da and a monoisotopic mass of 147.983032 Da .
Molecular Structure Analysis
The molecular structure of 2-Furansulfonic acid consists of carbon, hydrogen, oxygen, and sulfur atoms . The compound has an average mass of 148.137 Da and a monoisotopic mass of 147.983032 Da .Scientific Research Applications
1. Synthesis of Disubstituted Furans
Research demonstrates that 2,5-disubstituted furans can be synthesized from terminal alkynes using successive catalytic reactions involving ruthenium(II) and copper(II). This process includes dimerization of a terminal alkyne and addition of an alcohol, followed by hydrolysis and cyclization (Zhang et al., 2009).
2. Preparation of Furan Derivatives
A study describes a strategy for the preparation of 2,4-disubstituted furans involving treating dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions. This method has been used to prepare natural compounds like rabdoketone A and nematotoxic furoic acid (Haines et al., 2011).
3. Hydroxymethylfurfural Production
Furan derivatives from renewable biomass resources can substitute petroleum-based building blocks in plastics and fine chemicals. A process for the selective dehydration of fructose to 5-hydroxymethylfurfural (HMF) has been developed, achieving high yields and operating at high fructose concentrations (Román‐Leshkov et al., 2006).
4. Synthesis of Benzofurans and Benzothiophenes
A method for preparing 2-arylbenzo[b]furans and benzo[b]thiophenes from cyclization of o-(1-alkynyl)anisoles or thioanisoles has been developed. This environmentally friendly procedure involves using p-toluenesulfonic acid and microwave irradiation (Jacubert et al., 2009).
5. Formation of Furan and Methylfuran
A study on the formation of furan and 2-methylfuran in model systems based on sugars and amino acids reveals that these compounds are formed under roasting conditions in closed systems, indicating pathways from intact sugar skeletons and recombination of reactive fragments (Limacher et al., 2008).
Safety and Hazards
When handling 2-Furansulfonic acid, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of any spill or leak .
Properties
IUPAC Name |
furan-2-sulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSYMZKKVJYKKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501003032 | |
Record name | Furan-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501003032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82971-11-7 | |
Record name | 2-Furansulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82971-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan-2-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082971117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501003032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furan-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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